7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound is classified under the International Union of Pure and Applied Chemistry naming conventions and has the molecular formula with a molecular weight of approximately 173.67 g/mol. Its CAS registry number is 2323033-45-8. The compound is recognized for its potential applications in medicinal chemistry, particularly as an antagonist of the muscarinic acetylcholine receptor M4, which is relevant in neurological research.
7-Oxaspiro[3.5]nonan-1-amine hydrochloride is sourced from various chemical databases and research articles, including PubChem and patent literature. It falls under the classifications of both organic compounds and heterocycles due to its spirocyclic structure containing heteroatoms. The compound's hazard classification includes GHS07 and GHS05 pictograms, indicating it may cause harm if swallowed or cause serious eye damage.
The synthesis of 7-Oxaspiro[3.5]nonan-1-amine hydrochloride can be achieved through several methods, primarily involving the reaction of precursors that contain the necessary spirocyclic framework. One common synthetic route involves:
The reaction conditions typically involve:
The molecular structure of 7-Oxaspiro[3.5]nonan-1-amine hydrochloride features a spirocyclic arrangement where a saturated nitrogen-containing ring is fused with an oxetane ring. This unique architecture contributes to its biological activity.
The InChI representation for this compound is:
The InChI Key is:
7-Oxaspiro[3.5]nonan-1-amine hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Oxaspiro[3.5]nonan-1-amine hydrochloride primarily revolves around its interaction with muscarinic acetylcholine receptors, specifically M4 subtype receptors in the central nervous system.
Upon administration, this compound binds to the M4 receptor, leading to inhibition of acetylcholine signaling which may result in therapeutic effects related to cognitive function and neuroprotection.
Research indicates that compounds within this class exhibit varying degrees of selectivity and potency towards muscarinic receptors, making them valuable in treating conditions such as Alzheimer's disease and schizophrenia .
7-Oxaspiro[3.5]nonan-1-amine hydrochloride is typically a white crystalline solid at room temperature, with solubility in polar solvents like water and methanol.
Key chemical properties include:
Safety data indicates that it is harmful if ingested and may cause serious eye damage, necessitating proper handling procedures in laboratory settings.
7-Oxaspiro[3.5]nonan-1-amine hydrochloride has several notable applications:
The construction of the spiro[3.5]nonane core presents distinctive synthetic challenges due to the strain inherent in the four-membered oxetane ring fused with a six-membered cycloalkane. A predominant approach involves intramolecular cyclization of appropriately substituted precursors under controlled conditions. Key methodologies include:
Table 1: Cyclization Precursors and Conditions
Precursor Type | Cyclization Agent | Temperature | Yield Range |
---|---|---|---|
Halohydrin | Sodium hydride | 0°C | 60-75% |
Epoxide | Boron trifluoride | Room temp | 45-65% |
β-Keto ester | Lithium diisopropylamide | –90°C | 82-91% |
The choice of solvent significantly influences cyclization efficiency. Tetrahydrofuran (THF) is preferred for its ability to solvate organolithium reagents, as evidenced in procedures where THF enabled >90% yield in analogous spirocyclic β-lactone formation .
Introduction of the primary amine functionality at the C1 position typically occurs after spirocycle assembly due to the incompatibility of free amines with ring-forming reaction conditions. Post-cyclization strategies include:
Table 2: Amine Functionalization Methods
Method | Key Reagent | Advantage | Limitation |
---|---|---|---|
Reductive Amination | Sodium triacetoxyborohydride | High functional group tolerance | Epimerization risk |
Curtius Rearrangement | Diphenylphosphoryl azide | Stereoretention | Low atom economy |
Gabriel Synthesis | Potassium phthalimide | Avoids overalkylation | Limited for tertiary carbons |
Protection strategies are essential during functionalization. tert-Butoxycarbonyl (Boc) groups provide robust protection during ring formation, with deprotection using trifluoroacetic acid in dichloromethane restoring the free amine prior to hydrochloride salt formation [4].
Conversion of the free amine to its hydrochloride salt enhances crystallinity, stability, and storage properties. Critical parameters include:
Table 3: Hydrochloride Crystallization Parameters
Solvent System | Temperature | Crystal Form | Hygroscopicity |
---|---|---|---|
Ethyl acetate/IPA (3:1) | 0°C | Needles | Low |
Acetone/diethyl ether | –20°C | Plates | Moderate |
Methanol | Room temp | Amorphous | High |
Post-crystallization processing involves fluid-bed drying under nitrogen atmosphere to prevent hydrate formation. The hydrochloride salt typically exhibits >99.5% purity by high-performance liquid chromatography when crystallized from ethyl acetate/isopropanol [4].
Stereocontrol in spiro[3.5]nonane synthesis presents unique challenges due to the quaternary spirocenter. Effective catalytic approaches include:
Temperature profoundly impacts stereoselectivity. Cryogenic conditions (–90°C) suppress epimerization in enolate-mediated spirocyclizations, as demonstrated in the synthesis of 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one where temperatures above –78°C reduced diastereopurity by 15-30% .
Table 4: Catalytic Systems for Stereocontrol
Catalyst Type | Substrate Class | Stereoselectivity | Yield |
---|---|---|---|
Cinchona alkaloid | β-Keto esters | 88% ee | 75% |
Ti(IV)-BINOL | Enolsilanes | 85% ee | 68% |
Quaternary ammonium salt | Alkyl halides | >20:1 dr | 82% |
Future developments require catalysts accommodating the spiro scaffold’s steric bulk while maintaining activity at industrially viable loadings (<1 mol%). Heterogeneous catalysts (e.g., immobilized proline derivatives) show promise for continuous-flow manufacturing [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: